molecular formula C15H11ClN4OS B15155127 2-Amino-4-(4-chlorophenyl)-6-[(2-hydroxyethyl)sulfanyl]pyridine-3,5-dicarbonitrile

2-Amino-4-(4-chlorophenyl)-6-[(2-hydroxyethyl)sulfanyl]pyridine-3,5-dicarbonitrile

Cat. No.: B15155127
M. Wt: 330.8 g/mol
InChI Key: UKMAKZTUEVVGLQ-UHFFFAOYSA-N
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Description

2-Amino-4-(4-chlorophenyl)-6-[(2-hydroxyethyl)sulfanyl]pyridine-3,5-dicarbonitrile is a complex organic compound with a unique structure that includes an amino group, a chlorophenyl group, a hydroxyethylsulfanyl group, and two dicarbonitrile groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-chlorophenyl)-6-[(2-hydroxyethyl)sulfanyl]pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate to form 2-amino-4-(4-chlorophenyl)pyridine-3,5-dicarbonitrile. This intermediate is then reacted with 2-mercaptoethanol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-chlorophenyl)-6-[(2-hydroxyethyl)sulfanyl]pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-(4-chlorophenyl)-6-[(2-hydroxyethyl)sulfanyl]pyridine-3,5-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-chlorophenyl)-6-[(2-hydroxyethyl)sulfanyl]pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile
  • 2-Amino-4-(4-chlorophenyl)-6-methylpyridine-3,5-dicarbonitrile

Uniqueness

2-Amino-4-(4-chlorophenyl)-6-[(2-hydroxyethyl)sulfanyl]pyridine-3,5-dicarbonitrile is unique due to the presence of the hydroxyethylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H11ClN4OS

Molecular Weight

330.8 g/mol

IUPAC Name

2-amino-4-(4-chlorophenyl)-6-(2-hydroxyethylsulfanyl)pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C15H11ClN4OS/c16-10-3-1-9(2-4-10)13-11(7-17)14(19)20-15(12(13)8-18)22-6-5-21/h1-4,21H,5-6H2,(H2,19,20)

InChI Key

UKMAKZTUEVVGLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCCO)N)C#N)Cl

Origin of Product

United States

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